molecular formula C20H16F3N3O2S B14963191 2-{2-[(3,5-difluorophenyl)amino]-2-oxoethyl}-N-(4-fluorobenzyl)-4-methyl-1,3-thiazole-5-carboxamide

2-{2-[(3,5-difluorophenyl)amino]-2-oxoethyl}-N-(4-fluorobenzyl)-4-methyl-1,3-thiazole-5-carboxamide

Cat. No.: B14963191
M. Wt: 419.4 g/mol
InChI Key: CFNXLJGNOAIZIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(3,5-DIFLUOROPHENYL)CARBAMOYL]METHYL}-N-[(4-FLUOROPHENYL)METHYL]-4-METHYL-1,3-THIAZOLE-5-CARBOXAMIDE is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of fluorine atoms, which can significantly influence its chemical and biological properties. The compound’s structure includes a thiazole ring, a carbamoyl group, and fluorinated phenyl groups, making it a molecule of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3,5-DIFLUOROPHENYL)CARBAMOYL]METHYL}-N-[(4-FLUOROPHENYL)METHYL]-4-METHYL-1,3-THIAZOLE-5-CARBOXAMIDE typically involves multi-step organic synthesis. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable thioamide and an α-haloketone.

    Introduction of the Carbamoyl Group: The carbamoyl group can be introduced via a reaction with an isocyanate derivative.

    Fluorination: The fluorinated phenyl groups are incorporated through nucleophilic aromatic substitution reactions using fluorinated benzene derivatives.

    Final Coupling: The final step involves coupling the synthesized intermediates to form the target compound under controlled conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-{[(3,5-DIFLUOROPHENYL)CARBAMOYL]METHYL}-N-[(4-FLUOROPHENYL)METHYL]-4-METHYL-1,3-THIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the carbamoyl group to an amine.

    Substitution: The fluorine atoms in the phenyl rings can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[(3,5-DIFLUOROPHENYL)CARBAMOYL]METHYL}-N-[(4-FLUOROPHENYL)METHYL]-4-METHYL-1,3-THIAZOLE-5-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 2-{[(3,5-DIFLUOROPHENYL)CARBAMOYL]METHYL}-N-[(4-FLUOROPHENYL)METHYL]-4-METHYL-1,3-THIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[(3,5-DICHLOROPHENYL)CARBAMOYL]METHYL}-N-[(4-CHLOROPHENYL)METHYL]-4-METHYL-1,3-THIAZOLE-5-CARBOXAMIDE
  • **2-{[(3,5-DIBROMOPHENYL)CARBAMOYL]METHYL}-N-[(4-BROMOPHENYL)METHYL]-4-METHYL-1,3-THIAZOLE-5-CARBOXAMIDE

Uniqueness

The uniqueness of 2-{[(3,5-DIFLUOROPHENYL)CARBAMOYL]METHYL}-N-[(4-FLUOROPHENYL)METHYL]-4-METHYL-1,3-THIAZOLE-5-CARBOXAMIDE lies in the presence of fluorine atoms, which can significantly alter its chemical and biological properties compared to its chlorinated or brominated analogs. Fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable molecule for various applications.

Properties

Molecular Formula

C20H16F3N3O2S

Molecular Weight

419.4 g/mol

IUPAC Name

2-[2-(3,5-difluoroanilino)-2-oxoethyl]-N-[(4-fluorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C20H16F3N3O2S/c1-11-19(20(28)24-10-12-2-4-13(21)5-3-12)29-18(25-11)9-17(27)26-16-7-14(22)6-15(23)8-16/h2-8H,9-10H2,1H3,(H,24,28)(H,26,27)

InChI Key

CFNXLJGNOAIZIP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)CC(=O)NC2=CC(=CC(=C2)F)F)C(=O)NCC3=CC=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.